molecular formula C8H11N3O3 B8690585 2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol CAS No. 88135-09-5

2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol

Cat. No.: B8690585
CAS No.: 88135-09-5
M. Wt: 197.19 g/mol
InChI Key: CNNLTFHCFGWEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol typically involves the nitration of imidazole followed by the attachment of the cyclopentanol ring. One common method involves the reaction of 2-nitroimidazole with cyclopentanone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol is unique due to its specific structure, which combines the nitroimidazole moiety with a cyclopentanol ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles .

Properties

CAS No.

88135-09-5

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2-nitroimidazol-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)10-5-4-9-8(10)11(13)14/h4-7,12H,1-3H2

InChI Key

CNNLTFHCFGWEMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)N2C=CN=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.339 g (3 mmol) of 2-nitroimidazole, 30 ml of ethanol, 3.5 ml of cyclopentene oxide and 0.15 g of potassium carbonate was refluxed with stirring under nitrogen for 20 hr. A clear yellow solution resulted; this was evaporated and the residue dissolved in 50 ml of chloroform and filtered. The filtrate was evaporated to yield 0.28 g (47.3%) of the title compound. It was recrystallized from ethyl acetate, mp 109° C.
Quantity
0.339 g
Type
reactant
Reaction Step One
Name
cyclopentene oxide
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
47.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.